molecular formula C9H9NO2S B2466774 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one CAS No. 99286-44-9

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one

Cat. No.: B2466774
CAS No.: 99286-44-9
M. Wt: 195.24
InChI Key: BHBDNZLTNMQLQX-UHFFFAOYSA-N
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Description

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is a heterocyclic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol It is characterized by a benzothiazine ring system substituted with a methoxy group at the 6-position

Scientific Research Applications

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6-Methoxy-2,4-dihydro-1,4-benzothiazine-3(4H)-one
  • 6-Methoxy-2H-benzo[b][1,4]thiazin-3(4H)-one
  • 6-Methoxy-4H-1,4-benzothiazin-3-one

Comparison: 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is unique due to its specific substitution pattern and the presence of a methoxy group at the 6-position. This structural feature can influence its reactivity and biological activity, making it distinct from other benzothiazine derivatives .

Properties

IUPAC Name

6-methoxy-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBDNZLTNMQLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared from ethyl [(4-methoxy-2-nitrophenyl)thio]acetate (Intermediate 53, 3 g, 11 mmol) according to procedure described for preparation of Intermediate 48. Silica gel chromatography with hexanes/ethyl acetate (3:2) afforded desired product, 2 g (93%).
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Synthesis routes and methods II

Procedure details

Prepared from ethyl[(4-methoxy-2-nitrophenyl)thio]acetate (Intermediate 53, 3 g, 11 mmol) according to procedure described for preparation of Intermediate 48. Silica gel chromatography with hexanes/ethyl acetate (3:2) afforded desired product, 2 g (93%).
Quantity
3 g
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reactant
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0 (± 1) mol
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reactant
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